molecular formula C10H18O4 B12599019 (2R,6R)-2,6-Dimethyloctanedioic acid CAS No. 891195-46-3

(2R,6R)-2,6-Dimethyloctanedioic acid

Cat. No.: B12599019
CAS No.: 891195-46-3
M. Wt: 202.25 g/mol
InChI Key: YXTSFTNUPXGYDZ-HTQZYQBOSA-N
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Description

(2R,6R)-2,6-Dimethyloctanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of two methyl groups at the 2nd and 6th positions of the octanedioic acid backbone, both in the R-configuration. Its stereochemistry plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Dimethyloctanedioic acid typically involves chiral resolution techniques or asymmetric synthesis. One common method includes the use of chiral catalysts to induce the desired stereochemistry during the formation of the octanedioic acid backbone. For instance, the preparation of (2R,6R)-hydroxynorketamine, a related compound, involves chiral resolution from racemic norketamine using L-pyroglutamic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve the desired stereochemistry. These methods ensure high yield and purity, which are essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-Dimethyloctanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R,6R)-2,6-Dimethyloctanedioic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and developing enzyme inhibitors.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. For instance, its chiral centers allow it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The compound may also interact with receptors and other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,6R)-2,6-Dimethyloctanedioic acid include:

  • (2R,6R)-hydroxynorketamine
  • (2R,6R)-2,6-Diaminoheptanedioic acid
  • (2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methyl groups at the 2nd and 6th positions. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

891195-46-3

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(2R,6R)-2,6-dimethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m1/s1

InChI Key

YXTSFTNUPXGYDZ-HTQZYQBOSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)O)CC(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Origin of Product

United States

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